molecular formula C30H31FN2O7 B12352617 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12352617
M. Wt: 550.6 g/mol
InChI Key: VRJROFGZYWVYIR-YULOIDQLSA-N
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Description

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a fluorinated oxolane ring and a diazinane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the oxolane ring: This step involves the reaction of a suitable diol with a fluorinating agent under controlled conditions to introduce the fluorine atom.

    Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group:

    Formation of the diazinane-dione moiety: This step involves the cyclization of the intermediate compound with a suitable diazinane-dione precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazinane-dione moiety can be reduced to form a diazinane.

    Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can yield a variety of substituted derivatives.

Scientific Research Applications

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorinated oxolane ring and diazinane-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chloro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione: This compound is similar but contains a chlorine atom instead of a fluorine atom.

    1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-bromo-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione: This compound is similar but contains a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione imparts unique properties, such as increased stability and reactivity, compared to its chlorine and bromine analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H31FN2O7

Molecular Weight

550.6 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C30H31FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-15,24,26-28,35H,16-18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1

InChI Key

VRJROFGZYWVYIR-YULOIDQLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5CCC(=O)NC5=O)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)F)O

Origin of Product

United States

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